

In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoquinuclidine Dihydrochloride

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Compound of Interest

Compound Name: 3-Aminoquinuclidine

Cat. No.: B1202703

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Aminoquinuclidine** dihydrochloride. The information herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visual representations of relevant biological and chemical processes.

Core Physicochemical Data

3-Aminoquinuclidine dihydrochloride is a versatile bicyclic amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a range of pharmaceutical applications.

Table 1: Physicochemical Properties of **3-Aminoquinuclidine** Dihydrochloride

Property	Value	Source(s)
Chemical Structure	 Chemical Structure of 3-Aminoquinuclidine dihydrochloride	N/A
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂	[1][2]
Molecular Weight	199.12 g/mol	[1][2]
Appearance	White to off-white solid/powder	[1]
Melting Point	321-323 °C (decomposes)	[3]
Solubility	Soluble in water.[1] Slightly soluble in Methanol.	[4]
pKa (of parent quinuclidine)	11.0	[5][6]
Optical Rotation ([α] _D)	For (S)-(-)-enantiomer: -23.5° to -26.5° (c=1 in water at 25°C)	[1]

Note on pKa: The provided pKa value is for the parent compound, quinuclidine. The presence of the amino group at the 3-position is expected to influence the basicity of the quinuclidine nitrogen and the amino group itself. Experimental determination of the specific pKa values for **3-Aminoquinuclidine** dihydrochloride is recommended for precise applications.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of **3-Aminoquinuclidine** dihydrochloride.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of **3-Aminoquinuclidine** dihydrochloride in water.

Materials:

- **3-Aminoquinuclidine** dihydrochloride
- Distilled or deionized water
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of **3-Aminoquinuclidine** dihydrochloride to a known volume of water in a sealed container. The excess solid should be visible.
- **Equilibration:** Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
- **Sample Withdrawal and Dilution:** Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved **3-Aminoquinuclidine** dihydrochloride.
- **Calculation:** Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of **3-Aminoquinuclidine** dihydrochloride.

Materials:

- **3-Aminoquinuclidine** dihydrochloride
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Calibrated pH meter with a combination electrode
- Stir plate and stir bar
- Burette
- Beaker

Procedure:

- **Sample Preparation:** Accurately weigh a known amount of **3-Aminoquinuclidine** dihydrochloride and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.
- **Titration Setup:** Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- **Titration:** Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- **Data Collection:** Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence points.

- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence points. For a more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra of **3-Aminoquinuclidine** dihydrochloride.

Materials:

- **3-Aminoquinuclidine** dihydrochloride
- Deuterated solvent (e.g., Deuterium Oxide, D_2O)
- NMR spectrometer
- NMR tubes

Procedure:

- **Sample Preparation:** Dissolve a small amount (typically 5-10 mg) of **3-Aminoquinuclidine** dihydrochloride in approximately 0.6-0.7 mL of D_2O in an NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans may be required.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

- Spectral Analysis: Analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the acquisition of an FTIR spectrum of solid **3-Aminoquinuclidine** dihydrochloride.

Materials:

- **3-Aminoquinuclidine** dihydrochloride
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
- Spatula

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **3-Aminoquinuclidine** dihydrochloride onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-N stretches and bends).

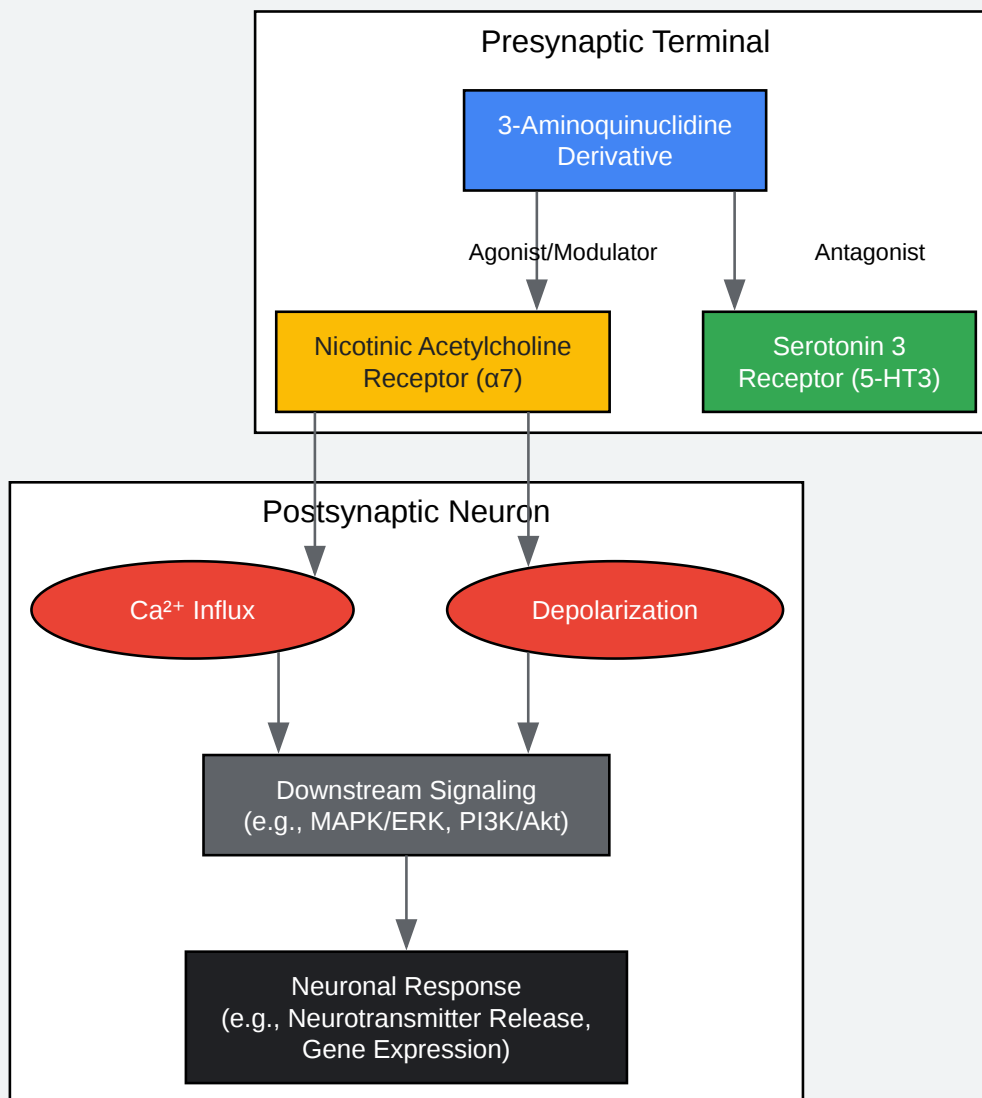
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological and chemical processes related to **3-Aminoquinuclidine** dihydrochloride.

Potential Signaling Pathway Involvement

3-Aminoquinuclidine and its derivatives are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors, which are crucial in various neurological processes.^{[1][7][8]}

Potential Signaling Pathway of 3-Aminoquinuclidine Derivatives

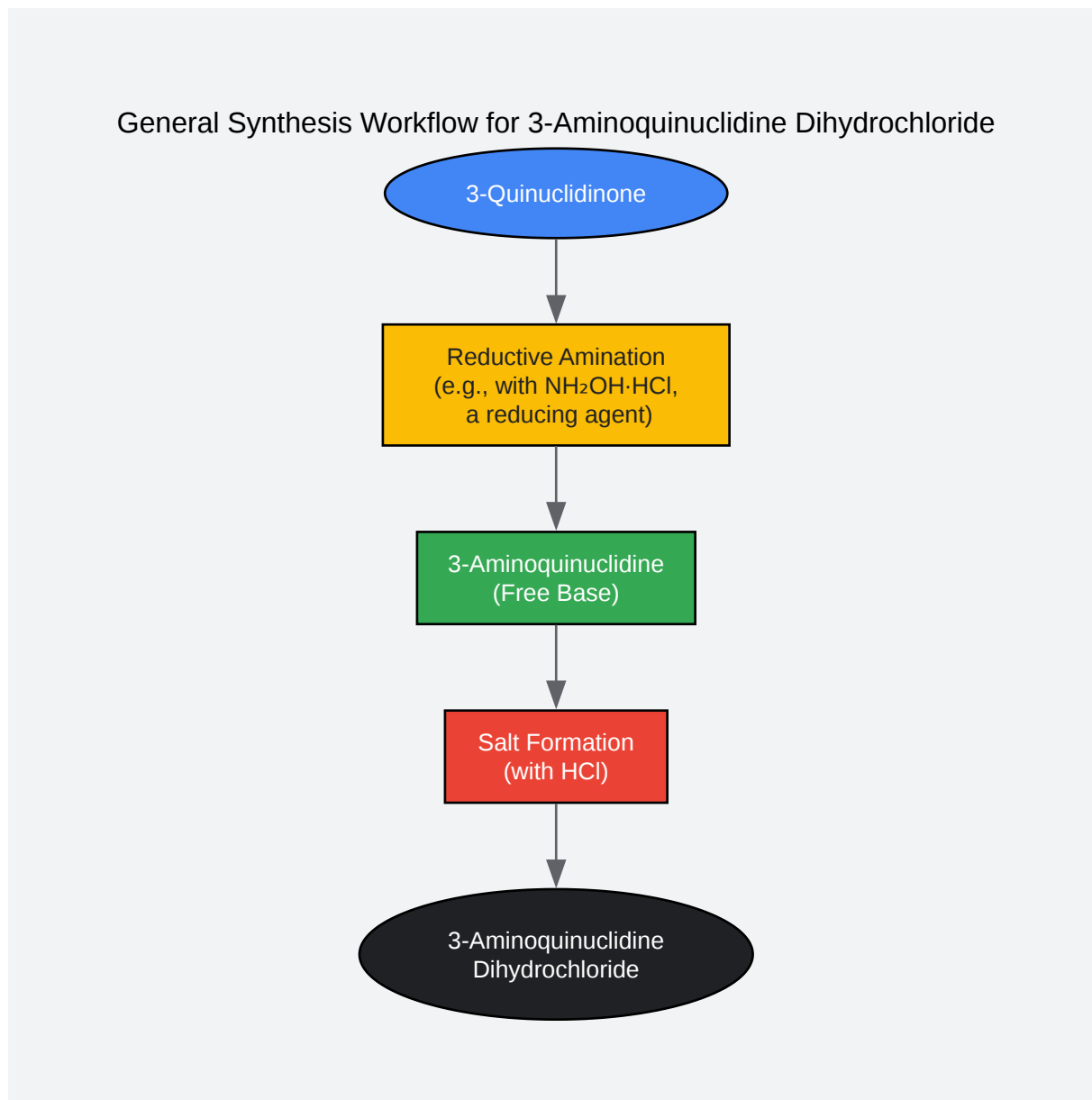


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Caption: Potential interaction of **3-Aminoquinuclidine** derivatives with neuronal receptors.

Experimental Workflow: Synthesis of 3-Aminoquinuclidine Dihydrochloride

The synthesis of **3-Aminoquinuclidine** often starts from 3-quinuclidinone.

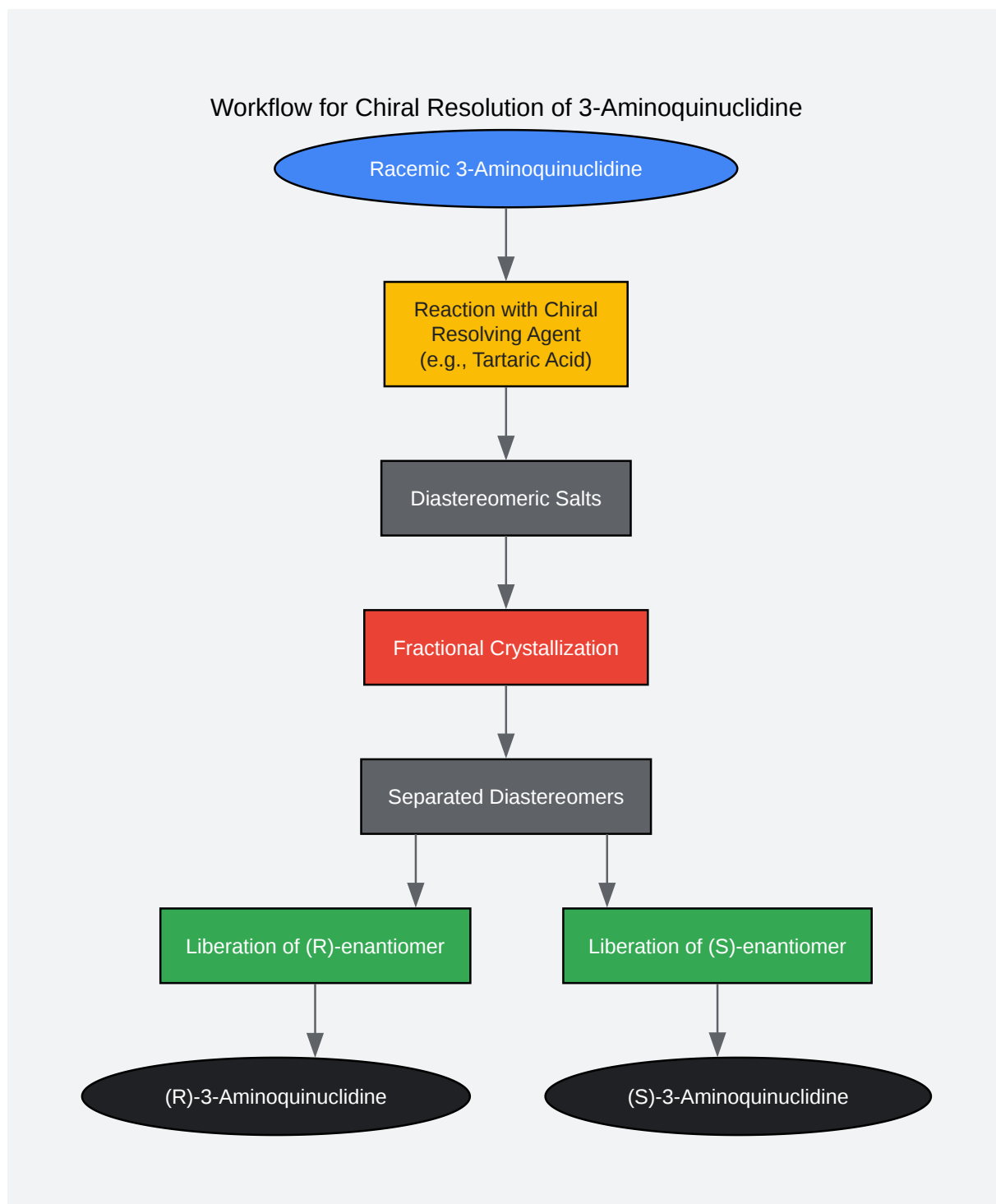


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Caption: A generalized synthetic route to **3-Aminoquinuclidine** dihydrochloride.

Experimental Workflow: Chiral Resolution

To obtain specific enantiomers, a chiral resolution step is necessary.



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Caption: Chiral resolution of **3-Aminoquinuclidine** via diastereomeric salt formation.

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